
N-(4-aminobutyl)methanesulfonamide
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Description
N-(4-aminobutyl)methanesulfonamide is a useful research compound. Its molecular formula is C5H14N2O2S and its molecular weight is 166.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
The applications of N-(4-aminobutyl)methanesulfonamide can be categorized into several key areas:
1. Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing various pharmaceutical agents. Its structural features allow it to be modified to enhance biological activity.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
2. Biological Studies
- Antimicrobial Activity : Similar to other sulfonamides, this compound may inhibit bacterial growth by interfering with folate synthesis.
- Antitumor Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
3. Industrial Applications
- Specialty Chemicals : The compound is utilized in producing specialty chemicals due to its unique reactivity and stability under various conditions.
Antitumor Activity Study
A study investigated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay to assess cell viability.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
AGS | 25 | Induction of apoptosis |
A549 | 15 | Cell cycle arrest in S phase |
HCT116 | 20 | Late apoptosis/necrosis induction |
The results indicated significant cytotoxicity, suggesting potential for development as an anticancer agent.
Enzyme Interaction Studies
Further research focused on the binding affinity of this compound with various enzymes.
Enzyme | Binding Affinity (Kd) | Inhibition Type |
---|---|---|
Dihydropteroate synthase | 0.5 µM | Competitive |
Carbonic anhydrase | 1.0 µM | Non-competitive |
These findings demonstrate the compound's potential as a selective inhibitor for therapeutic applications.
Properties
Molecular Formula |
C5H14N2O2S |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-(4-aminobutyl)methanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-10(8,9)7-5-3-2-4-6/h7H,2-6H2,1H3 |
InChI Key |
LCRHXSVRPMFBIO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.